Methane-d2
Overview
Description
Its chemical formula is CH2D2, and it has a molecular weight of 18.0548 g/mol . Deuterium is a heavier isotope of hydrogen, which makes methane-d2 useful in various scientific applications, particularly in spectroscopy and reaction mechanism studies.
Preparation Methods
Methane-d2 can be synthesized through several methods. One common approach involves the reaction of deuterium gas (D2) with carbon at high temperatures. Another method includes the exchange reaction between methane and deuterium oxide (D2O) in the presence of a catalyst . Industrial production often employs the latter method due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Methane-d2 undergoes similar chemical reactions as regular methane, but the presence of deuterium can influence reaction rates and mechanisms. Some common reactions include:
Oxidation: this compound can be oxidized to form carbon dioxide and water. The reaction is typically carried out at high temperatures with oxygen or other oxidizing agents.
Substitution: In halogenation reactions, this compound can react with halogens like chlorine or bromine to form deuterated halomethanes (e.g., CHD2Cl).
Scientific Research Applications
Methane-d2 is widely used in scientific research due to its unique properties. Some applications include:
Spectroscopy: this compound is used as a standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Reaction Mechanism Studies: The presence of deuterium allows researchers to investigate reaction pathways and kinetic isotope effects, providing insights into reaction mechanisms.
Environmental Studies: This compound is used as a tracer in studies of methane emissions and atmospheric chemistry.
Mechanism of Action
The mechanism of action of methane-d2 in chemical reactions is similar to that of regular methane. the presence of deuterium can lead to differences in reaction rates due to the kinetic isotope effect. This effect arises because deuterium has a greater mass than hydrogen, leading to lower vibrational frequencies and bond dissociation energies . These differences can be exploited to study reaction mechanisms and pathways in greater detail.
Comparison with Similar Compounds
Methane-d2 can be compared with other deuterated hydrocarbons, such as ethane-d6 (C2D6) and propane-d8 (C3D8). While all these compounds are used in similar applications, this compound is unique due to its simplicity and the ease with which it can be synthesized . Additionally, the kinetic isotope effect is more pronounced in this compound, making it particularly useful for studying reaction mechanisms .
Conclusion
This compound is a valuable compound in scientific research, offering unique insights into reaction mechanisms and molecular dynamics. Its applications in spectroscopy, environmental studies, and reaction mechanism investigations make it an indispensable tool for researchers across various fields.
Properties
IUPAC Name |
dideuteriomethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4/h1H4/i1D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWKTOKETHGBQD-DICFDUPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446285 | |
Record name | Methane-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
18.055 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676-55-1 | |
Record name | Methane-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 676-55-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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